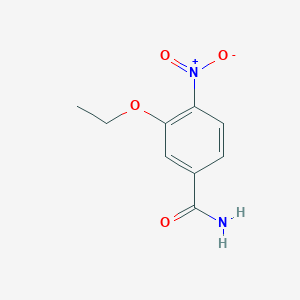

3-Ethoxy-4-nitrobenzamide

Overview

Description

3-Ethoxy-4-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with amine derivatives . A study on the synthesis of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides provides insights into the synthesis process .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with an ethoxy group at the 3-position and a nitro group at the 4-position . The exact 3D structure can be determined using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo reactions with ammonia in the presence of various catalysts . More research is needed to fully understand the range of reactions it can participate in.Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.19 . The exact physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications

Synthesis of Pharmacological Agents

The conjugation of nitroxyl radicals with natural compounds, including derivatives of nitroaromatics like 3-Ethoxy-4-nitrobenzamide, has shown promise in the development of new pharmacological agents. These hybrid compounds exhibit enhanced biological activity, reduced toxicity, or increased selective cytotoxicity, highlighting their potential in drug development and disease treatment. For instance, spin-labeled derivatives of natural compounds have been investigated for their therapeutic potential against serious diseases, leveraging the unique properties imparted by the nitroxyl fragment Grigor’ev, I., Tkacheva, N. I., & Morozov, S. (2014).

Environmental Chemistry

The study of nitroaromatic compounds in the environment, particularly their occurrence, sources, and transformation processes, is crucial for assessing their impact on air quality and human health. Research on atmospheric nitrophenols, including compounds structurally related to this compound, has shed light on their formation through combustion processes and secondary atmospheric reactions. This research aids in understanding the environmental fate of nitroaromatics and devising strategies for pollution control Harrison, M., Barra, S., Borghesi, D., Vione, D., Arsene, C., & Olariu, R. (2005).

Analytical Chemistry

In the realm of analytical chemistry, the antioxidant activity of compounds, including nitroaromatics, has been extensively studied. Techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify antioxidant compounds, demonstrating the role of nitroaromatics in oxidative stress-related research. These studies contribute to our understanding of antioxidant mechanisms and their relevance in health and disease Munteanu, I., & Apetrei, C. (2021).

Future Directions

The future directions for 3-Ethoxy-4-nitrobenzamide research could involve further exploration of its synthesis, chemical reactions, and potential applications. More studies are needed to fully understand its mechanism of action and safety profile. Additionally, its physical and chemical properties could be further analyzed to facilitate its use in various applications .

properties

IUPAC Name |

3-ethoxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-8-5-6(9(10)12)3-4-7(8)11(13)14/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMLDSWLSOWBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736631 | |

| Record name | 3-Ethoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917909-46-7 | |

| Record name | 3-Ethoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

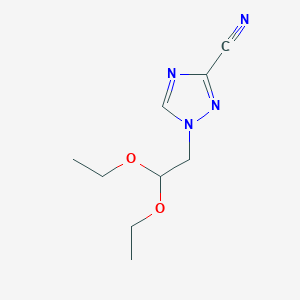

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)

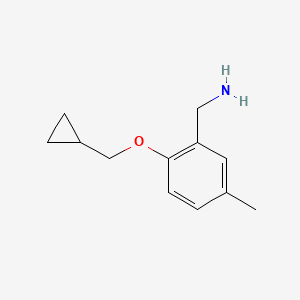

![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)

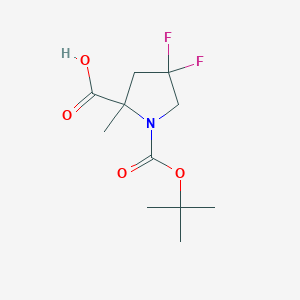

![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)